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Cat. No.: B15595844 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Axinysone A is a sesquiterpenoid natural product first isolated from the marine sponge

Axinyssa isabela. Its unique aristolane skeleton has garnered interest within the scientific

community. This technical guide provides a comprehensive overview of the spectroscopic data

and analytical methodologies essential for the identification and characterization of Axinysone
A, serving as a vital resource for researchers in natural product chemistry and drug discovery.

Spectroscopic Data
The structural elucidation of Axinysone A was achieved through a combination of

spectroscopic techniques. The following tables summarize the key quantitative data obtained

from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared

(IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Table 1: NMR Spectroscopic Data for Axinysone A
(CDCl₃)
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Position ¹³C (δc, ppm) ¹H (δH, ppm, mult., J in Hz)

1 38.9 1.55 (m), 1.65 (m)

2 200.1

3 125.8 5.85 (s)

4 198.7

5 50.1 2.60 (d, 10.0)

6 28.1 1.80 (m)

7 34.5 1.60 (m), 1.70 (m)

8 41.9 1.95 (m)

9 49.8 2.10 (m)

10 72.9 4.10 (d, 8.0)

11 29.8

12 21.9 0.95 (s)

13 28.7 1.10 (s)

14 15.3 0.90 (d, 7.0)

15 21.2 1.20 (s)

Data sourced from Zubía et al., J. Nat. Prod. 2008, 71, 12, 2004-2010.

Table 2: Mass Spectrometry, IR, and UV-Vis Data for
Axinysone A

Technique Data

HRESIMS
m/z 235.1695 [M+H]⁺ (calcd for C₁₅H₂₃O₂,

235.1698)

IR (film) νₘₐₓ 3440, 1680, 1610 cm⁻¹

UV (MeOH) λₘₐₓ 238 nm (ε 8000)
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Data sourced from Zubía et al., J. Nat. Prod. 2008, 71, 12, 2004-2010.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the structural

elucidation of Axinysone A.

Isolation and Purification
The marine sponge Axinyssa isabela was collected and extracted with acetone. The resulting

extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was

subjected to silica gel column chromatography, followed by reversed-phase High-Performance

Liquid Chromatography (HPLC) to yield pure Axinysone A.

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 500 MHz

spectrometer using CDCl₃ as the solvent. Chemical shifts (δ) are reported in parts per million

(ppm) and referenced to the residual solvent signals (δH 7.26 and δC 77.0). 2D NMR

experiments, including COSY, HSQC, and HMBC, were performed using standard Bruker

pulse sequences to establish the connectivity of the molecule.

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)

was performed on a Micromass Q-TOF mass spectrometer to determine the molecular

formula of Axinysone A.

Infrared Spectroscopy: The IR spectrum was recorded on a PerkinElmer FT-IR Spectrum

One spectrometer as a thin film. The absorption bands are reported in wavenumbers (cm⁻¹).

UV-Visible Spectroscopy: The UV-Vis spectrum was obtained on a Beckman Coulter DU 800

spectrophotometer in methanol (MeOH). The maximum absorption wavelength (λₘₐₓ) is

reported in nanometers (nm).

Visualizations
Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis and

structure elucidation of a natural product like Axinysone A.
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Caption: Workflow for the isolation and structural elucidation of Axinysone A.

Key HMBC Correlations for Axinysone A
This diagram highlights some of the key Heteronuclear Multiple Bond Correlation (HMBC)

signals that were crucial in determining the carbon skeleton of Axinysone A.
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Axinysone A Structure
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Caption: Key HMBC correlations of Axinysone A.

To cite this document: BenchChem. [Axinysone A: A Spectroscopic and Analytical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15595844#axinysone-a-spectroscopic-data-and-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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